molecular formula C10H12N2O4S2 B2518106 Methyl 3-(ethoxycarbonylcarbamothioylamino)thiophene-2-carboxylate CAS No. 176530-45-3

Methyl 3-(ethoxycarbonylcarbamothioylamino)thiophene-2-carboxylate

Cat. No. B2518106
CAS RN: 176530-45-3
M. Wt: 288.34
InChI Key: BJPYVNVYDKYYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(ethoxycarbonylcarbamothioylamino)thiophene-2-carboxylate is a crucial intermediate in various fields, including organic synthesis, medicine, dyes, and pesticides. Its versatile applications make it an essential compound in pharmaceuticals, herbicides, and other chemical processes .


Synthesis Analysis

The synthesis of matc involves several steps. While I don’t have the specific synthetic pathway for this compound, it typically starts from readily available starting materials. Researchers employ various chemical reactions, such as esterification, amidation, and thioamide formation, to obtain matc. Detailed synthetic routes can be found in relevant literature .


Molecular Structure Analysis

Matc’s molecular structure consists of a thiophene ring with an ethoxycarbonylcarbamothioylamino substituent at the 3-position and a carboxylate group at the 2-position. The presence of these functional groups influences its reactivity and properties. Single crystal X-ray diffraction analysis reveals that matc crystallizes in the monoclinic crystal system (space group P2₁/c). The compound forms hydrogen bonds and other interactions within its crystal lattice .


Chemical Reactions Analysis

Matc can participate in various chemical reactions due to its functional groups. Some potential reactions include amidation, ester hydrolysis, and thioamide transformations. Researchers often explore its reactivity in the context of drug development and synthetic chemistry .

Mechanism of Action

The specific mechanism of action for matc depends on its application. In pharmaceuticals, it may act as a precursor for bioactive compounds or directly interact with biological targets. Further studies are needed to elucidate its precise mechanisms in different contexts .

properties

IUPAC Name

methyl 3-(ethoxycarbonylcarbamothioylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S2/c1-3-16-10(14)12-9(17)11-6-4-5-18-7(6)8(13)15-2/h4-5H,3H2,1-2H3,(H2,11,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPYVNVYDKYYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-amino-2-thiophenecarboxylate (5.0 g (32 mmol) was dissolved in 16 mL of chloroform and to this solution 4.17 g (32 mmol) of ethoxycarbonyl isothiocyanate was added slowly with stirring at ambient temperature. A precipitate began to appear after a few minutes and after 20 min the volatile components were removed by evaporation under reduced pressure. The tan solid residue obtained was diluted with 20 mL of ether and allowed to stir for about 20 min and then 100 mL of hexane was added. The insoluble solids were recovered by filtration and dried to obtain 8.51 g of the title compound as a tan solid melting at 165°-167° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.